(5-Bromofuran-2-yl)(piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5-Bromofuran-2-yl)(piperazin-1-yl)methanone”, also known as BFPFM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications. It is a solid compound with the IUPAC name "(5-bromofuran-2-yl) (piperazin-1-yl)methanone hydrochloride" .
Molecular Structure Analysis
The InChI code for “(5-Bromofuran-2-yl)(piperazin-1-yl)methanone” is1S/C9H11BrN2O2.ClH/c10-8-2-1-7 (14-8)9 (13)12-5-3-11-4-6-12;/h1-2,11H,3-6H2;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“(5-Bromofuran-2-yl)(piperazin-1-yl)methanone” is a solid compound . Its molecular weight is 259.1 .Scientific Research Applications
Synthesis and Pharmacological Activities
A study focused on the synthesis of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, demonstrating their potential antibacterial activity against various microorganism families. This research suggests that these compounds could serve as broad-spectrum antibiotics, competitive with kanamycin, against gram-positive and gram-negative microorganisms, recommending further investigation against multi-resistant strains (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Anticancer and Antituberculosis Studies
Another study synthesized derivatives of (piperazin-1-yl) methanone, including those with chlorophenyl cyclopropyl groups, to evaluate their in vitro anticancer and antituberculosis activities. Some of these derivatives exhibited significant antituberculosis and anticancer activities, highlighting the potential for further development as therapeutic agents (International Journal of Pharmacy and Pharmaceutical Sciences, 2014).
Corrosion Inhibition
Research into corrosion inhibition on mild steel in acidic mediums by synthesized organic compounds related to (5-Bromofuran-2-yl)(piperazin-1-yl)methanone demonstrated effective prevention of corrosion. These inhibitors are shown to be mixed-type inhibitors, providing substantial protection in acidic conditions, indicating potential industrial applications in corrosion prevention (Asian Journal of Chemistry, 2022).
Antimicrobial Properties
Studies on new pyridine derivatives have also been conducted, focusing on their synthesis and in vitro antimicrobial activities. These studies highlight the variable and modest activity against bacterial and fungal strains, suggesting a pathway for developing new antimicrobial agents (Medicinal Chemistry Research, 2011).
Apoptosis Induction and Tubulin Polymerization Inhibition
A library of substituted (piperazin-1-yl)methanone derivatives was synthesized and screened for cytotoxic activity, revealing potential as anticancer agents through apoptosis induction and tubulin polymerization inhibition. These findings offer insights into novel cancer therapies (RSC medicinal chemistry, 2020).
Safety And Hazards
properties
IUPAC Name |
(5-bromofuran-2-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UADOQGQGJDYASH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585498 |
Source
|
Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
CAS RN |
66204-30-6 |
Source
|
Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.